![molecular formula C17H21F5O B15161226 5-[(4-Butylcyclohexyl)(difluoro)methoxy]-1,2,3-trifluorobenzene CAS No. 796883-84-6](/img/structure/B15161226.png)
5-[(4-Butylcyclohexyl)(difluoro)methoxy]-1,2,3-trifluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-Butylcyclohexyl)(difluoro)methoxy]-1,2,3-trifluorobenzene is a complex organic compound characterized by the presence of multiple fluorine atoms and a butylcyclohexyl group. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that are valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group . The reaction conditions often require the presence of a catalyst, such as palladium, and may involve high temperatures and pressures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to isolate the compound from reaction by-products and impurities.
化学反応の分析
Types of Reactions
5-[(4-Butylcyclohexyl)(difluoro)methoxy]-1,2,3-trifluorobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated benzoic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
5-[(4-Butylcyclohexyl)(difluoro)methoxy]-1,2,3-trifluorobenzene has several scientific research applications:
Biology: Its unique structure allows it to interact with biological molecules in specific ways, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s fluorinated nature enhances its metabolic stability and bioavailability, making it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials, including advanced polymers and coatings.
作用機序
The mechanism by which 5-[(4-Butylcyclohexyl)(difluoro)methoxy]-1,2,3-trifluorobenzene exerts its effects involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
類似化合物との比較
Similar Compounds
4-(Difluoromethoxy)benzaldehyde: Shares the difluoromethoxy group but lacks the butylcyclohexyl and trifluorobenzene components.
Difluoromethylated Aromatics: Compounds with similar difluoromethyl groups but different aromatic backbones.
Uniqueness
5-[(4-Butylcyclohexyl)(difluoro)methoxy]-1,2,3-trifluorobenzene is unique due to its combination of a butylcyclohexyl group and multiple fluorine atoms, which confer specific physical and chemical properties. This uniqueness makes it valuable in applications requiring high stability, specific reactivity, and enhanced bioavailability.
特性
CAS番号 |
796883-84-6 |
|---|---|
分子式 |
C17H21F5O |
分子量 |
336.34 g/mol |
IUPAC名 |
5-[(4-butylcyclohexyl)-difluoromethoxy]-1,2,3-trifluorobenzene |
InChI |
InChI=1S/C17H21F5O/c1-2-3-4-11-5-7-12(8-6-11)17(21,22)23-13-9-14(18)16(20)15(19)10-13/h9-12H,2-8H2,1H3 |
InChIキー |
RALHJMLNUFORJZ-UHFFFAOYSA-N |
正規SMILES |
CCCCC1CCC(CC1)C(OC2=CC(=C(C(=C2)F)F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazepine](/img/structure/B15161147.png)
![5-Cyclopropyl-3-[4-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B15161154.png)
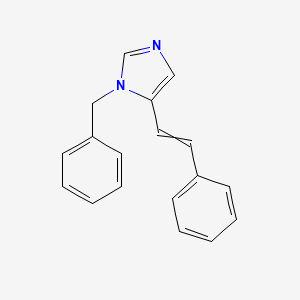
![(1E)-N,N-Dimethyl-N'-{3-[(methylamino)methyl]phenyl}ethanimidamide](/img/structure/B15161164.png)
![6-{4-[2-(Quinolin-2-YL)ethenyl]phenoxy}hexan-1-OL](/img/structure/B15161169.png)

![Imidazo[1,2-A]pyrazin-3-OL](/img/structure/B15161181.png)
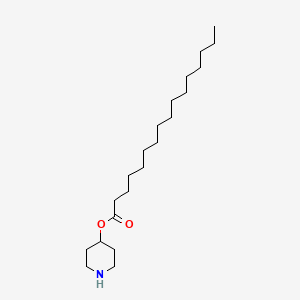
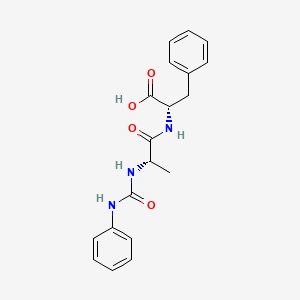
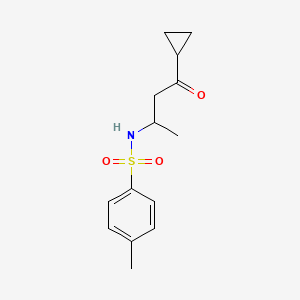
![3-Methoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B15161229.png)
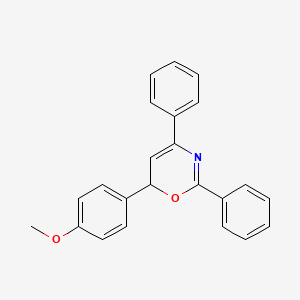

![(2S)-2-[(S)-(2-methylsulfanylphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B15161239.png)
